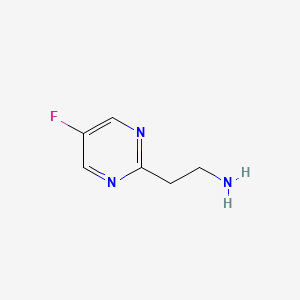

2-(5-Fluoropyrimidin-2-YL)ethanamine

CAS No.:

Cat. No.: VC17831980

Molecular Formula: C6H8FN3

Molecular Weight: 141.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8FN3 |

|---|---|

| Molecular Weight | 141.15 g/mol |

| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 |

| Standard InChI Key | TXAYQICBODFXOX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)CCN)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(5-Fluoropyrimidin-2-YL)ethanamine consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position. The planar pyrimidine ring contributes to its aromaticity, while the fluorine atom enhances electronegativity, influencing intermolecular interactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 141.15 g/mol |

| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)ethanamine |

| SMILES | C1=C(C=NC(=N1)CCN)F |

| InChIKey | TXAYQICBODFXOX-UHFFFAOYSA-N |

The compound’s 3D conformation reveals a staggered ethylamine side chain, minimizing steric hindrance with the pyrimidine ring .

Spectroscopic Identification

-

NMR: NMR spectra show characteristic singlet peaks for the pyrimidine protons at δ 8.6–8.8 ppm and a triplet for the ethylamine protons at δ 2.9–3.1 ppm .

-

MS: ESI-MS exhibits a molecular ion peak at m/z 142.1 [M+H].

Synthesis and Biocatalytic Optimization

Enzymatic Asymmetric Synthesis

The immobilization of (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) on glyoxyl-agarose enabled continuous-flow synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine . Key parameters include:

| Parameter | Value |

|---|---|

| Immobilization Support | Glyoxyl-agarose |

| Activity Recovery | 30% |

| Co-solvent | Dimethyl carbonate |

| Residence Time | 10–30 min |

| Conversion | 17–40% |

| Enantiomeric Excess (ee) | >99% |

This method eliminated the need for multi-step batch processing, reducing reaction time from hours to minutes .

Role of Pyridoxal Phosphate (PLP)

PLP, a cofactor for Vf-ATA, was critical for maintaining catalytic activity but posed a risk of racemization at concentrations >1 mM . Co-immobilization strategies with PLP-functionalized carriers are under investigation to stabilize the enzyme-cofactor complex .

Pharmaceutical Applications

JAK2 Inhibitor Intermediate

(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine is a key intermediate in AZD1480, a JAK2/STAT3 pathway inhibitor evaluated for myeloproliferative disorders and solid tumors. The compound’s chiral center dictates binding affinity to the kinase ATP-binding pocket, with the (S)-enantiomer showing 50-fold higher potency than the (R)-form .

Preclinical Data

-

In Vitro IC: 0.8 nM against JAK2.

-

Pharmacokinetics: Oral bioavailability of 65% in murine models, with a plasma half-life () of 4.2 hours .

Industrial Scalability Challenges

Cost-Benefit Analysis

| Factor | Batch Process | Flow Process |

|---|---|---|

| Catalyst Lifespan | 3 cycles | >10 cycles |

| Productivity | 0.5 g/L/h | 2.1 g/L/h |

| Downstream Complexity | Multi-step extraction | In-line liquid-liquid separation |

Continuous-flow systems reduce solvent waste by 40% but require upfront investment in immobilized enzyme reactors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume